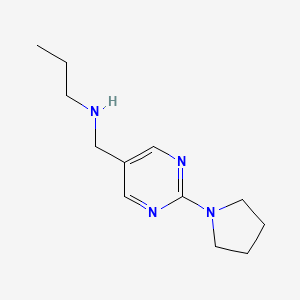

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20N4 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]propan-1-amine |

InChI |

InChI=1S/C12H20N4/c1-2-5-13-8-11-9-14-12(15-10-11)16-6-3-4-7-16/h9-10,13H,2-8H2,1H3 |

InChI Key |

JJTFFDDFGYMSAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CN=C(N=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . This method often requires the use of organometallic catalysts and specific starting materials . Another approach involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step through intramolecular cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of trifluoroacetic acid as a catalyst in the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles has been reported .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group (-NH₂) in the propan-1-amine chain is highly reactive toward alkylation and acylation.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines. For example:

R-X + N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine → R-NH-(CH₂)₃-N-(pyrimidinylmethyl) + HX

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions:

R-COCl + NH₂-(CH₂)₃-N-(pyrimidinylmethyl) → R-CO-NH-(CH₂)₃-N-(pyrimidinylmethyl) + HCl

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 12 h | N-Methyl derivative |

| Acylation | Acetyl chloride, Et₃N | DCM, 0°C→RT, 4 h | Acetamide derivative |

Oxidation and Reduction

The pyrrolidine ring and pyrimidine nitrogen atoms are susceptible to redox reactions:

-

Oxidation : The pyrrolidine ring undergoes oxidation with KMnO₄ or CrO₃ to form pyrrolidone derivatives.

-

Reduction : LiAlH₄ reduces pyrimidine ring electron-deficient bonds, though this is less common due to steric hindrance.

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄, H₂O | Pyrrolidone formation |

| Reduction | LiAlH₄, THF | Partial saturation of pyrimidine ring |

Nucleophilic Substitution on Pyrimidine

The pyrimidine ring can undergo substitution at the 2-position (activated by the pyrrolidin-1-yl group):

-

Halogenation : POCl₃ converts hydroxyl groups to chlorides, enabling subsequent displacement .

-

Amination : Reacts with amines (e.g., NH₃) under catalytic Pd conditions to form 2-amino derivatives .

Example from a structural analog :

7-Chloro-pyrimidine + 2-Pyridinemethanamine → 7-(Pyridin-2-ylmethyl)amine derivative (Yield: 72%)

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

-

Suzuki Reaction : Aryl boronic acids couple at the 5-position using Pd(PPh₃)₄ and Na₂CO₃ .

-

Sonogashira Reaction : Alkynes react with brominated pyrimidines under Pd/Cu catalysis .

| Reaction Type | Catalysts | Substrates | Conditions |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Aryl-B(OH)₂ | DME, 80°C, 12 h |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | THF, 60°C, 6 h |

Salt Formation

The amine forms stable salts with acids (e.g., HCl, H₂SO₄), enhancing aqueous solubility :

NH₂-(CH₂)₃-N-(pyrimidinylmethyl) + 2 HCl → [NH₃⁺-(CH₂)₃-N-(pyrimidinylmethyl)]Cl₂

Complexation with Metals

The pyrimidine nitrogen and amine group act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes studied for catalytic applications .

Key Stability Considerations:

Scientific Research Applications

Chemistry

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating more complex molecules.

Biology

The compound is being investigated for its role as a modulator of biological pathways. Research indicates that it may interact with specific receptors, such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor, potentially influencing cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological activities. It shows promise as an enzyme inhibitor or receptor modulator, which could lead to therapeutic applications in treating various diseases, including cancer and metabolic disorders.

Industry

The compound is utilized in the development of new materials and chemical processes. Its unique functional groups allow for the exploration of innovative applications in materials science.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound in vitro against various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in cancer cells, suggesting potential use as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial effects, indicating its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it inhibits enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Pyrrolidine Moieties

Compound A : N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide ()

- Core Structure: Quinoline instead of pyrimidine.

- Substituents : Pyrrolidine linked via ethylamine and morpholine at position 3.

- Morpholine (oxygen-containing) enhances polarity compared to pyrrolidine.

- Biological Relevance: Not explicitly stated, but morpholine may improve solubility for cellular uptake .

Compound B : 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine ()

- Core Structure : Pyrimidine identical to the target compound.

- Substituents : 4-Methylpiperazine at position 4.

- Key Differences :

- Piperazine (six-membered, nitrogen-rich) increases basicity and conformational flexibility.

- Methyl group reduces steric hindrance compared to propan-1-amine.

- Synthetic Application : Used as an intermediate in kinase inhibitors, highlighting pyrimidine’s role in medicinal chemistry .

Compound C : (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide ()

- Core Structure : Pyrazolo[1,5-a]pyrimidine (fused bicyclic system).

- Substituents : Difluorophenyl-pyrrolidine and hydroxypyrrolidine-carboxamide.

- Key Differences :

- Bicyclic core enhances rigidity and target selectivity (e.g., TRK inhibition).

- Fluorine atoms improve metabolic stability and membrane permeability.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A (Quinoline) | Compound B (Piperazine) | Compound C (Pyrazolopyrimidine) |

|---|---|---|---|---|

| Molecular Weight | ~250–300 (estimated) | 384.47 | 194 (base) | ~500 (estimated) |

| logP | Moderate (pyrrolidine + amine) | Higher (quinoline hydrophobic) | Lower (piperazine polar) | Moderate (fluorine balance) |

| Solubility | Moderate in water | Low (quinoline core) | High (piperazine) | Low (bicyclic system) |

| Bioavailability | Likely oral | Limited by solubility | High | Potential formulation challenges |

Biological Activity

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine, also known by its CAS number 1248431-88-0, is a compound featuring a pyrimidine ring substituted with a pyrrolidine moiety and an amine group. This compound has gained attention in pharmacological research due to its potential biological activities, including enzyme inhibition and receptor modulation.

| Property | Value |

|---|---|

| Molecular Formula | C12H20N4 |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | N-[(2-pyrrolidin-1-yl)pyrimidin-5-yl)methyl]propan-1-amine |

| InChI Key | PBUUOCYOSUMZMU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an antagonist or modulator for receptors such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor, potentially influencing metabolic pathways and cellular signaling processes .

Enzyme Inhibition

Research indicates that this compound may serve as an effective inhibitor of key enzymes involved in various biological pathways. For instance, it has been evaluated for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme in glucose metabolism and cellular signaling. Compounds structurally related to this compound have demonstrated promising inhibitory potency against GSK-3β, suggesting that this compound could also exhibit similar activities .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrrolidine derivatives have previously shown antibacterial and antifungal activities. In vitro studies have indicated that certain pyrrolidine-containing compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Study on GSK-3β Inhibition

A study focused on the structure–activity relationship of pyrimidine derivatives revealed that specific modifications could enhance the inhibitory potency against GSK-3β. The introduction of functional groups similar to those found in this compound resulted in improved metabolic stability and reduced cytotoxicity .

Antibacterial Evaluation

In another study assessing the antibacterial activity of pyrrolidine derivatives, compounds with similar structural features exhibited strong inhibition against pathogenic bacteria. The results indicated that electron-donating groups on the pyrrolidine ring significantly enhanced antimicrobial activity, highlighting the importance of structural modifications in developing effective antibacterial agents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)propan-1-amine to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, alkylation, and purification via column chromatography. Key steps include:

-

Temperature control : Reactions are performed under inert atmospheres (e.g., nitrogen) at 0°C to room temperature to minimize side reactions .

-

Solvent selection : Use anhydrous ethyl dioxolane for LiAlH4-mediated reductions to avoid hydrolysis .

-

Purification : Silica gel chromatography with gradients of ethanol in dichloromethane (5–10%) effectively isolates the amine intermediate .

-

Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., bromides to amine precursors) can reduce byproducts .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyrrolidine protons appearing as multiplets (δ 1.8–2.5 ppm) and pyrimidine carbons resonating at δ 155–165 ppm .

- Mass Spectrometry (ESI-MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₂₁N₅: 260.18) .

- HPLC : Reverse-phase HPLC with ≥98% purity thresholds ensures batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine-pyrimidine derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

-

Structural analogs : Subtle differences in substituents (e.g., trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines) drastically alter target binding .

-

Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., MetAP-1 vs. MetAP-2) affect results .

-

Solution : Perform comparative studies using standardized assays (e.g., IC₅₀ determinations under identical buffer/pH conditions) and validate with orthogonal methods (e.g., SPR for binding kinetics) .

Factor Example Impact on Data Substituent Trifluoromethyl Enhances hydrophobic interactions Assay pH 7.4 vs. 6.5 Alters ionization of amine groups

Q. What strategies can mitigate challenges in designing in vivo studies for this compound?

- Methodological Answer :

- Metabolic stability : Introduce deuterium at the α-position of the propan-1-amine chain to slow hepatic clearance .

- Blood-brain barrier (BBB) penetration : LogP calculations (target 2–3) and in vitro BBB models (e.g., MDCK-MDR1) predict CNS accessibility .

- Toxicity screening : Prioritize acute toxicity assays (e.g., zebrafish models) before rodent studies .

Q. How can computational methods guide the rational design of derivatives with enhanced selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding to targets like TRK kinases, focusing on hydrogen bonds with pyrimidine N1 and hydrophobic interactions with pyrrolidine .

- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory potency .

- MD simulations : Identify flexible regions (e.g., methylene linker) for functionalization to improve binding entropy .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?

- Methodological Answer : Solubility discrepancies stem from:

- Protonation state : The tertiary amine (pKa ~9.5) becomes cationic at physiological pH, increasing water solubility. Measurements at neutral vs. alkaline pH yield divergent results .

- Counterion effects : HCl salts (common in pharmaceuticals) enhance solubility compared to free bases .

- Experimental validation : Use equilibrium solubility assays with controlled pH (e.g., phosphate buffer, pH 7.4) and report results as mg/mL ± SD .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.